1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a cyclopentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne The piperidine ring can be introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopentylthio group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclohexylthio)ethanone: Similar structure but with a cyclohexylthio group instead of a cyclopentylthio group.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(phenylthio)ethanone: Contains a phenylthio group instead of a cyclopentylthio group.
Uniqueness
The uniqueness of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentylthio group, in particular, may offer advantages in terms of stability and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-14(11-20-13-3-1-2-4-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h7,10,12-13H,1-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQPUFJRBSVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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